2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde

Description

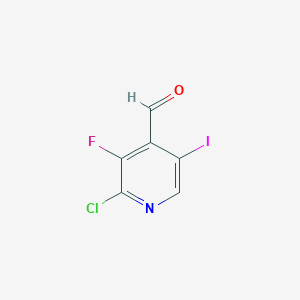

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a halogen-rich pyridine derivative with a unique substitution pattern: chlorine (Cl) at position 2, fluorine (F) at position 3, iodine (I) at position 5, and a formyl (aldehyde) group at position 3. This compound is of significant interest in pharmaceutical and materials chemistry due to its reactive aldehyde moiety and polyhalogenated structure, which facilitate cross-coupling reactions and functionalization for drug intermediates or polymers . Its synthesis often involves halogenation and formylation steps, as exemplified in patent applications for bioactive molecules .

Properties

IUPAC Name |

2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFINO/c7-6-5(8)3(2-11)4(9)1-10-6/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJLJGFQOLKLAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)F)C=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by formylation. For instance, starting with a pyridine derivative, selective halogenation can introduce chlorine, fluorine, and iodine atoms at specific positions on the ring. Subsequent formylation introduces the aldehyde group at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, the chlorine or iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: 2-Chloro-3-fluoro-5-iodopyridine-4-carboxylic acid.

Reduction: 2-Chloro-3-fluoro-5-iodopyridine-4-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

The compound has shown potential as an anticancer agent. Preliminary studies indicate that its halogenated structure may enhance its binding affinity to various biological targets, particularly in cancer treatment. For instance, it has been investigated for its ability to inhibit specific pathways involved in tumor growth and proliferation.

Case Study: EGFR Inhibition

In vitro studies have demonstrated that 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde can inhibit the epidermal growth factor receptor (EGFR), which is a common target in cancer therapies. The compound exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values suggesting its effectiveness comparable to established EGFR inhibitors.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 47 | EGFR Inhibition |

| MCF7 (Breast) | 54 | Apoptosis Induction |

| HeLa (Cervical) | 50 | Cell Cycle Arrest |

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new compounds.

Synthesis of Complex Molecules

The compound can be utilized as an intermediate in the synthesis of more complex organic molecules. For example, it can be transformed into various derivatives through nucleophilic substitution reactions, which are essential in creating pharmaceuticals and agrochemicals.

Agrochemical Applications

Due to its structural characteristics, this compound is also being explored for use in agrochemicals. Its halogenated nature may impart herbicidal properties, making it a candidate for developing new herbicides that target specific weeds without affecting crops.

Interaction Studies

Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies have indicated that the compound's halogen substituents may influence its binding affinity to proteins and enzymes, which is vital for drug design and development.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde depends on its application. In drug discovery, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved would depend on the structure of the final active compound derived from it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Halogen Variations

The compound’s structural uniqueness becomes apparent when compared to positional isomers and derivatives with varying halogens. Key examples include:

Table 1: Substituent Positions and Properties of Selected Pyridine Derivatives

Key Observations :

- Iodine Position : The iodine atom in the target compound (position 5) contrasts with BP 9029/9030 (iodine at position 4), affecting steric hindrance and Suzuki-Miyaura coupling efficiency .

- Aldehyde Reactivity: The aldehyde group at position 4 in the target compound enables nucleophilic additions (e.g., forming hydrazones or oximes), unlike non-aldehyde analogs like BP 9029/9030 .

- Fluorine Effects: Fluorine at position 3 (target) vs.

Carbaldehyde-Containing Analogs

Carbaldehyde derivatives share reactivity but differ in substitution patterns:

Table 2: Comparison of Carbaldehyde Pyridine Derivatives

Reactivity Insights :

- Iodine vs. Hydrogen: The iodine in the target compound enhances oxidative stability and participates in Ullmann-type couplings, unlike non-iodinated analogs .

- Aldehyde Position : Aldehyde at position 4 (target) vs. position 2 (3-chloro-5-fluoropyridine-2-carbaldehyde) shifts conjugation effects, altering UV absorbance and redox behavior .

Biological Activity

2-Chloro-3-fluoro-5-iodopyridine-4-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula for this compound is CHClF I N O, with a molar mass of approximately 285.44 g/mol. The compound features a pyridine ring substituted with chlorine, fluorine, and iodine atoms, along with an aldehyde functional group. This combination of halogens may influence its biological interactions and reactivity.

Synthesis Methods

Several synthetic routes have been developed for the production of this compound. Common methods include:

- Halogenation Reactions : Introduction of halogen atoms into the pyridine ring.

- Formylation : Conversion of pyridine derivatives to aldehydes using formylating agents.

- Functional Group Transformations : Modifications of existing functional groups to achieve the desired structure.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity. Its halogenated structure may enhance its binding affinity to bacterial targets, making it a candidate for developing new antibacterial agents. Research indicates that similar compounds with halogen substitutions have shown effectiveness against both pathogenic and probiotic microorganisms .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules through hydrogen bonding and other non-covalent interactions, potentially inhibiting key enzymes or receptors involved in microbial growth.

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the effectiveness of halogenated pyridine derivatives in reducing the growth of pathogenic bacteria while preserving beneficial strains in the gut microbiome . This suggests a dual role in promoting gut health while combating infections.

- Cytotoxicity : Research on structurally similar compounds has indicated potential cytotoxic effects against cancer cell lines, warranting further exploration into the anticancer properties of this compound.

- Microbiome Modulation : Another study demonstrated that compounds with similar structures could significantly alter the composition of gut microbiota, increasing populations of beneficial bacteria while decreasing harmful ones . This modulation is crucial for therapeutic applications in gastrointestinal health.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-3-fluoropyridine | Similar halogen substitutions | Lacks the aldehyde group |

| 5-Iodo-2-chloropyridine | Contains iodine and chlorine | Different position of halogens |

| 3-Fluoropyridine | Fluorinated pyridine without iodine | Simpler structure |

| 2-Chloroisonicotinic acid | Related pyridine derivative | Contains carboxylic acid functionality |

This table illustrates how the unique combination of halogens and an aldehyde group in this compound may confer distinctive biological activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-chloro-3-fluoro-5-iodopyridine-4-carbaldehyde, and how do substituent positions influence reaction pathways?

- Methodological Answer : Synthesis typically involves halogenation and formylation of the pyridine core. Substituent reactivity follows the order I > Cl > F due to electronegativity and leaving-group ability. For example, iodination at the 5-position is often achieved via direct electrophilic substitution, while the aldehyde group at the 4-position requires controlled oxidation of a methyl precursor under mild conditions (e.g., MnO₂ in acetone) to avoid over-oxidation .

- Critical Step : Monitor reaction progress using TLC or HPLC to detect intermediates and optimize yields.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm halogen positions and aldehyde proton ( ppm in NMR).

- X-ray Diffraction : Employ SHELX programs for crystallographic refinement, particularly for resolving disorder in halogen substituents .

- Mass Spectrometry : High-resolution ESI-MS helps verify molecular ion peaks and fragmentation patterns.

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact.

- Storage : Keep in amber glass vials under inert gas (Ar/N₂) due to light sensitivity and aldehyde oxidation risks.

- Spill Management : Neutralize with sodium bisulfite and dispose via hazardous waste channels .

Advanced Research Questions

Q. How does the electronic nature of the substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- The iodine atom at the 5-position serves as a prime site for Suzuki-Miyaura couplings due to its moderate steric bulk and high electronegativity. Fluorine at the 3-position deactivates the ring, directing incoming nucleophiles to the 2-chloro position.

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst with aryl boronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via LC-MS .

- Data Interpretation : Compare coupling rates with DFT calculations (e.g., Gaussian09) to predict reactive sites.

Q. What strategies optimize this compound’s use as a pharmacophore in drug discovery?

- Methodological Answer :

- Bioisosteric Replacement : Replace the aldehyde group with a bioisostere (e.g., oxadiazole) to enhance metabolic stability while retaining target binding.

- Docking Studies : Use AutoDock Vina to simulate interactions with kinase targets (e.g., EGFR), leveraging the iodine atom’s halogen-bonding potential .

- Validation : Synthesize derivatives and assay cytotoxicity (e.g., MTT assay) against cancer cell lines.

Q. How can crystallographic challenges (e.g., disorder in halogen atoms) be resolved during structural analysis?

- Methodological Answer :

- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve overlapping electron densities.

- Refinement : Apply SHELXL’s restraints for Cl/F/I positional disorder and anisotropic displacement parameters .

- Case Study : Compare with resolved structures of 4-chloro-3-fluoropyridine derivatives (CAS 2546-56-7) to refine constraints .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions using exact reagent batches and conditions (e.g., anhydrous solvents, inert atmosphere).

- Data Reconciliation : Use Reaxys or SciFinder to cross-validate literature melting points and NMR shifts .

- Open Science : Share raw crystallographic data (e.g., via CCDC) to enable peer validation and reduce publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.